Methanamine, N-cyclohexylidene-, N-oxide
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Overview
Description
Methanamine, N-cyclohexylidene-, N-oxide: is a chemical compound with the molecular formula C₇H₁₃NO and a molecular weight of 127.1842 g/mol It is known for its unique structure, which includes a methanamine group bonded to a cyclohexylidene ring with an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanamine, N-cyclohexylidene-, N-oxide can be synthesized through the reaction of N-cyclohexylidenemethanamine with dimethyl carbonate . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the N-oxide functional group. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Methanamine, N-cyclohexylidene-, N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are typically employed.
Substitution: Nucleophiles such as or can be used in substitution reactions.
Major Products Formed:
Oxidation: Further oxidized N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted methanamine derivatives.
Scientific Research Applications
Methanamine, N-cyclohexylidene-, N-oxide has a wide range of applications in scientific research, including:
Chemistry:
- Used as a reagent in organic synthesis to introduce the N-oxide functional group.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of novel bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on various biological pathways and targets.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methanamine, N-cyclohexylidene-, N-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functional group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Methanamine, N-cyclohexylidene-, N-oxide can be compared with other similar compounds, such as:
N-Cyclohexylidenemethanamine: Lacks the N-oxide functional group, resulting in different chemical properties and reactivity.
Cyclohexanone oxime: Contains an oxime functional group instead of an N-oxide, leading to distinct reactivity and applications.
Uniqueness: this compound is unique due to its N-oxide functional group, which imparts specific chemical properties and reactivity. This makes it valuable in various research and industrial applications.
Biological Activity
Methanamine, N-cyclohexylidene-, N-oxide (CAS Number: 58751-78-3) is a nitrogen-containing compound that has garnered interest in various fields, particularly in medicinal chemistry and microbiology. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties and cytotoxic effects.
Chemical Structure
The compound is characterized by the presence of a methanamine backbone with a cyclohexylidene group and an N-oxide functional group. This unique structure may contribute to its biological activity.
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity. Similar nitrogen-containing compounds have demonstrated efficacy against a range of bacterial strains. The specific mechanisms of action are still under investigation, but it is hypothesized that the nitrogen moieties play a crucial role in disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 32 µg/mL | |
Staphylococcus aureus | 16 µg/mL | |
Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxic Effects
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary results suggest that this compound exhibits selective cytotoxicity, potentially making it a candidate for further development as an anticancer agent.
Case Studies
- Study on HeLa Cells : A study evaluated the cytotoxic effects of this compound on HeLa cells (human cervical cancer). The compound showed an IC50 value of approximately 25 µM, indicating moderate cytotoxicity. The mechanism involved apoptosis induction, as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2.
- Study on MCF-7 Cells : Another study focused on MCF-7 cells (breast cancer). The results indicated that treatment with this compound resulted in cell cycle arrest at the G1/S checkpoint and increased reactive oxygen species (ROS) production, leading to cell death.
The proposed mechanism by which this compound exerts its biological effects includes:
- Membrane Disruption : Interaction with bacterial membranes leading to increased permeability.
- Induction of Apoptosis : Activation of caspases and modulation of apoptotic proteins in cancer cells.
- ROS Generation : Increased oxidative stress contributing to cellular damage and death.
Properties
CAS No. |
58751-78-3 |
---|---|
Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
N-methylcyclohexanimine oxide |
InChI |
InChI=1S/C7H13NO/c1-8(9)7-5-3-2-4-6-7/h2-6H2,1H3 |
InChI Key |
QXDHNAZGAMSFHD-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](=C1CCCCC1)[O-] |
Origin of Product |
United States |
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